2,5-Bis[(trimethylsilyl)ethynyl]thiophene

Molecular Electronics Mixed-Valence Chemistry Electron Delocalization

Regioisomeric impurities in thiophene building blocks disrupt π-conjugation, undermining OFET/OPV performance. This compound resolves that: • Definitive 2,5-linear geometry ensures maximum π-delocalization; kinked 2,4-/3,4-isomers cannot substitute. • TMS groups confer solubility and latency-deprotect on-demand for polymerization or metallation. • Air-stable solid (m.p. 80-84°C); scalable Sonogashira synthesis ensures reliable bulk supply.

Molecular Formula C14H20SSi2
Molecular Weight 276.55 g/mol
CAS No. 79109-69-6
Cat. No. B1281110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis[(trimethylsilyl)ethynyl]thiophene
CAS79109-69-6
Molecular FormulaC14H20SSi2
Molecular Weight276.55 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CC1=CC=C(S1)C#C[Si](C)(C)C
InChIInChI=1S/C14H20SSi2/c1-16(2,3)11-9-13-7-8-14(15-13)10-12-17(4,5)6/h7-8H,1-6H3
InChIKeyRAPGDWBCCYLGCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Bis[(trimethylsilyl)ethynyl]thiophene: Building Block for Conjugated Systems


2,5-Bis[(trimethylsilyl)ethynyl]thiophene (CAS 79109-69-6) is a rigid-rod alkyne featuring a central thiophene ring substituted at the 2- and 5-positions with trimethylsilyl-protected ethynyl groups [1]. This molecule serves as a protected precursor to 2,5-diethynylthiophene and is a critical building block for synthesizing extended π-conjugated oligomers, polymers, and organometallic molecular wires [1]. Its high-yielding synthesis via Pd/Cu-catalyzed Sonogashira coupling and its solid, air-stable nature (m.p. 80-84 °C) at room temperature facilitate reliable procurement and handling in research and development settings .

1
Linear 2,5-geometryCentrosymmetric substitution pattern for efficient π-delocalization in molecular wires and rigid-rod polymers.
2
TMS-protected precursorTrimethylsilyl groups confer solubility and serve as latency handles for controlled deprotection.
3
Scalable Sonogashira synthesisHigh-yielding Pd/Cu-catalyzed route supports reliable procurement and material development.

2,5-Bis[(trimethylsilyl)ethynyl]thiophene: Irreplaceable vs. Generic Analogs


The precise substitution pattern on the thiophene ring is a primary determinant of electronic communication, redox behavior, and steric accessibility, making generic substitution of regioisomers or unprotected analogs impractical for achieving specific performance metrics [1]. The 2,5-disubstitution provides a linear, centrosymmetric geometry that is crucial for efficient π-delocalization in molecular wires and polymers, whereas 2,4- or 3,4-isomers introduce kinks that disrupt conjugation and alter electrochemical properties [1]. Furthermore, the trimethylsilyl (TMS) protecting groups are not inert; they confer solubility and processability to the monomer and act as a latency handle, enabling precise deprotection and in-situ generation of the highly reactive terminal diyne only when required for subsequent polymerization or metallation .

Target
2,5-Bis[(trimethylsilyl)ethynyl]thiopheneLinear, centrosymmetric geometry for uninterrupted π-conjugation.
Potential Substitute
2,4- or 3,4-RegioisomersKinked geometry may disrupt electronic coupling and alter electrochemical behavior.
Target
TMS-ProtectedAir-stable solid with controlled reactivity; deprotection on demand.
Potential Substitute
Unprotected 2,5-DiethynylthiopheneHighly reactive terminal diyne may limit storage and handling reliability.
Target
Thiophene bridgeHeteroaromatic linker with reported electronic coupling comparable to all-carbon chains.
Potential Substitute
All-Carbon Oligoyne BridgesElectronic parity, but thiophene unit introduces distinct redox tunability.

2,5-Bis[(trimethylsilyl)ethynyl]thiophene: Quantitative Evidence Guide


Electronic Coupling in Molecular Wires vs. All-Carbon Bridge

The 2,5-thiophene bridge derived from 2,5-bis[(trimethylsilyl)ethynyl]thiophene facilitates strong electronic coupling between metal centers. In a mixed-valence diiron complex, it achieves an electronic coupling parameter (V_ab) of 2515 cm⁻¹, which is comparable to the 2520 cm⁻¹ value for a fully conjugated all-carbon octatetraynediyl bridge [1]. This indicates that the thiophene moiety does not significantly attenuate electronic communication relative to a pure carbon chain, making it an effective aromatic linker for molecular wires [1].

Electronic Coupling vs. All-Carbon Bridge
Head-to-head
Vab = 2515 cm⁻¹ (thiophene) vs. 2520 cm⁻¹ (all-carbon)
Thiophene bridge does not significantly attenuate electronic communication.
NIR intervalence charge-transfer analysis in CH₂Cl₂.
Molecular Electronics Mixed-Valence Chemistry Electron Delocalization

Mixed-Valence Stability in Diiron Complexes

Electrochemical analysis of the diiron complex derived from this compound reveals two well-separated, reversible one-electron oxidation waves, demonstrating strong thermodynamic stability for the mixed-valence state. The wave separation (|ΔE°|) is 0.34 V, leading to a large comproportionation constant (Kc) of 5.8 × 10⁵ [1]. This indicates a Class II mixed-valence system with significant electronic delocalization between the iron centers [1].

Mixed-Valence Stability
Head-to-head
Kc = 5.8 × 10⁵ |ΔE°| = 0.34 V
Confirms strong stabilization of Class II mixed-valence species.
Cyclic voltammetry in CH₂Cl₂, Pt electrode.
Electrochemistry Mixed-Valence Complexes Molecular Wires

Synthetic Accessibility: 2,5- vs. 2,4-Regioisomer

The synthesis of 2,5-bis(trimethylsilylethynyl)thiophene proceeds in high yield under standard Sonogashira conditions. A reported yield of 87% was achieved from the reaction of 2,5-dibromothiophene with trimethylsilylacetylene (TMSA) using Pd(PPh3)4 and CuI in triethylamine [1]. In contrast, the synthesis of the 2,4-isomer from 2,4-dibromothiophene under analogous conditions is complicated by the formation of a significant byproduct, 4-bromo-2-(trimethylsilylethynyl)thiophene, which reduces the isolated yield and purity of the desired product [2].

Synthetic Yield: 2,5- vs. 2,4-Isomer
Cross-study
87% isolated yield (2,5-isomer)
Higher yield and selectivity support procurement at scale.
Sonogashira coupling; 2,4-isomer forms mono-coupled byproduct.
Synthetic Methodology Sonogashira Coupling Process Chemistry

Electrochemical Communication vs. Regioisomers in Cobalt Complexes

A comparative voltammetric study of dicobalt hexacarbonyl complexes derived from a series of bis(trimethylsilylethynyl)thiophene regioisomers demonstrated that the 2,5-isomer exhibits the most significant electronic communication between the 'Co2C2' redox centers [1]. The 2,5-isomer displays two distinct, sequential one-electron oxidation waves, whereas the 2,4-, 3,4-, and 2,3-isomers show less resolved or a single broad wave, indicating weaker or absent electronic coupling between the metal cluster termini [1].

Redox Communication vs. Regioisomers
Head-to-head
Two distinct sequential oxidation waves (2,5-isomer)
Only the 2,5-isomer shows strong through-bond electronic coupling.
Dicobalt hexacarbonyl complexes; CV and SWV in CH₂Cl₂.
Organometallic Chemistry Redox Chemistry Electronic Communication

2,5-Bis[(trimethylsilyl)ethynyl]thiophene: Key Applications


Conjugated Polymers for OFETs and OPVs

This compound is the definitive protected monomer precursor for the synthesis of poly(2,5-diethynylthiophene) and related copolymers. Its high-yielding, scalable synthesis [3] ensures reliable supply for polymerization. The TMS groups provide solubility during processing and can be cleanly removed post-polymerization to yield the fully conjugated, rigid-rod polymer. The resulting polymers exhibit tailored electronic properties, including high charge carrier mobility, which is essential for high-performance organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [3].

Organometallic Molecular Wires and NLO Materials

The 2,5-thiophene bridge derived from this precursor is a superior choice for constructing dinuclear organometallic complexes intended as molecular wires or nonlinear optical (NLO) materials. As demonstrated by the comparable electronic coupling to all-carbon bridges [1] and the strong stabilization of mixed-valence states (Kc = 5.8 × 10⁵) [2], this unit ensures efficient electron delocalization between metal termini. The ability to control redox properties via the choice of metal end-caps makes it a versatile platform for studying long-range electron transfer.

Rigid-Rod Oligoynes and Macrocyclic Building Blocks

The compound's linear, centrosymmetric geometry is ideal for the iterative construction of well-defined, rigid-rod oligomers with extended π-conjugation, such as oligothiophene-ethynylene arrays. Its use allows for precise control over molecular length and optoelectronic properties. The protected terminal alkynes can be sequentially deprotected and coupled, enabling the synthesis of complex, shape-persistent macrocycles and molecular scaffolds for host-guest chemistry or supramolecular assemblies.

Application
Selection Property
Validation Focus
Conjugated Polymers (OFETs, OPVs)
Linear 2,5-geometry with TMS-protected precursor
Charge carrier mobility and film morphology
Organometallic Molecular Wires & NLO Materials
Electronic coupling comparable to all-carbon bridges
Mixed-valence stability (Kc) and electron delocalization
Rigid-Rod Oligoynes & Macrocycles
Centrosymmetric scaffold with sequential deprotection
Oligomer length control and optoelectronic tunability

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